7-(4-chlorophenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
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Properties
IUPAC Name |
7-(4-chlorophenyl)-5-methyl-2-(3-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O/c1-11-4-3-5-14(10-11)19-24-20-23-12(2)16(18(22)27)17(26(20)25-19)13-6-8-15(21)9-7-13/h3-10,17H,1-2H3,(H2,22,27)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFUCNUOSIGLSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)N)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-chlorophenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide , also known by its ChemDiv ID D433-1529, belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential applications in medicine.
Chemical Structure
The molecular formula of the compound is , with a complex structure that contributes to its biological activities. The key features include:
- A triazole ring system that is known for various pharmacological effects.
- A pyrimidine core that enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties . For instance, compounds synthesized from similar structures have shown activity against various bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or inhibition of essential enzymes in microbial metabolism .
Anticancer Potential
Triazole derivatives have been extensively studied for their anticancer properties. The compound has been evaluated for its effectiveness against several cancer cell lines. Studies have demonstrated that modifications in the triazole structure can lead to enhanced cytotoxicity against tumor cells, suggesting a potential pathway for developing new anticancer agents .
Anti-inflammatory and Analgesic Properties
The compound also shows promise as an anti-inflammatory and analgesic agent . Research has indicated that triazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyrimidine derivatives. Substituents on the triazole and pyrimidine rings significantly influence their potency and selectivity towards biological targets. For example:
- The presence of halogen atoms (like chlorine) on aromatic rings has been associated with increased antimicrobial activity.
- Methyl groups on the pyrimidine ring enhance lipophilicity, improving membrane permeability and bioavailability .
Synthesis and Evaluation
A notable study synthesized various triazolo-pyrimidine derivatives, including the compound of interest. These compounds were subjected to biological evaluation against standard microbial strains and cancer cell lines. The results revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity .
Scientific Research Applications
Research has shown that this compound exhibits several promising biological activities:
Antiviral Activity
Recent studies have identified the potential of triazolopyrimidine derivatives in combating viral infections. Specifically:
- Influenza Virus Inhibition : Compounds related to this structure have been shown to disrupt the interaction between the PA and PB1 subunits of the influenza A virus polymerase, thus inhibiting viral replication. This mechanism is crucial for developing new antiviral agents against influenza .
Anticancer Properties
The compound has demonstrated significant anticancer activity:
- Cell Viability Reduction : In vitro studies revealed that derivatives of triazolopyrimidine can reduce cell viability in various cancer cell lines by inducing apoptosis and inhibiting proliferation. For instance, a related compound showed a reduction in viability of Caco-2 cells by approximately 39.8% compared to untreated controls (p < 0.001) .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- Minimum Inhibitory Concentration (MIC) : Studies indicate that triazolopyrimidine derivatives exhibit MIC values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus, highlighting their potential as antimicrobial agents .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various applications:
Preparation Methods
Core Synthesis: Construction of theTriazolo[1,5-a]Pyrimidine Scaffold
The triazolo[1,5-a]pyrimidine core is typically assembled via cyclocondensation reactions. A validated method involves a three-component reaction combining 5-amino-1H-1,2,4-triazole, a β-keto ester, and an aromatic aldehyde. For the target compound, ethyl acetoacetate introduces the 5-methyl group, while 4-chlorobenzaldehyde provides the 7-(4-chlorophenyl) substituent.
- Reaction Setup : A mixture of 5-amino-1H-1,2,4-triazole (10 mmol), 4-chlorobenzaldehyde (10 mmol), and ethyl acetoacetate (10 mmol) in ethanol (20 mL) is heated under reflux with catalytic HCl (0.5 mL) for 12 hours.
- Cyclization : The intermediate dihydropyrimidine is dehydrated using p-toluenesulfonic acid (0.05 g) in benzene (100 mL) under azeotropic water removal for 8 hours.
- Isolation : The product is recrystallized from ethanol, yielding the triazolo[1,5-a]pyrimidine core as a crystalline solid (75–82% yield).
Key Considerations :
- Regioselectivity is ensured by the electron-withdrawing 4-chlorophenyl group directing cyclization to position 7.
- The methyl group at position 5 originates from ethyl acetoacetate’s acetyl moiety.
Analytical Characterization and Validation
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.45–7.30 (m, 8H, aromatic), 2.65 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).
- MS (ESI+) : m/z 434.1 [M+H]⁺.
Purity Assessment :
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
- Regioselectivity : Competing cyclization pathways are suppressed using electron-deficient aldehydes (e.g., 4-chlorobenzaldehyde).
- Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility during substitution.
- Byproduct Formation : Column chromatography or recrystallization removes regioisomers.
Scalability and Industrial Applicability
Q & A
Basic Research Questions
Q. What synthetic protocols are effective for preparing triazolo[1,5-a]pyrimidine derivatives, and how can reaction conditions be optimized?
- Methodological Answer :
- Catalyst Selection : Use TMDP (trimethylenedipiperidine) in water/ethanol (1:1 v/v) to enhance reaction efficiency and reduce side products .
- Solvent Systems : Polar solvents like ethanol or DMF (dimethylformamide) improve solubility and reaction rates. Ethanol is preferred for eco-friendly synthesis .
- Monitoring : Track reaction progress via TLC (silica gel SIL G/UV 254 plates) and confirm completion by observing intermediate crystallization .
- Purification : Recrystallize products from ethanol/DMF mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H NMR (400 MHz) and ¹³C NMR to confirm substituent positions and aromatic ring integration. For example, methyl groups at C5 and C2 appear as singlets in ¹H NMR .
- X-ray Crystallography : Resolve bond lengths and angles (e.g., C-Cl bond distances ~1.74 Å) to validate stereochemistry .
- IR Spectroscopy : Identify carboxamide C=O stretching vibrations at ~1680 cm⁻¹ .
Q. How can researchers modulate physicochemical properties through substituent variations?
- Methodological Answer :
- Electron-Withdrawing Groups : Introduce chloro or trifluoromethyl groups at the phenyl ring to enhance metabolic stability .
- Hydrophobic Substituents : Methyl or ethyl groups at C5 improve lipophilicity, aiding membrane permeability .
- Heterocyclic Modifications : Replace the triazole ring with thiadiazole to alter π-π stacking interactions .
Advanced Research Questions
Q. How can computational methods accelerate the design of bioactive derivatives?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways .
- Molecular Docking : Simulate binding affinities with target proteins (e.g., kinases) to prioritize derivatives for synthesis .
- Data-Driven Optimization : Apply ICReDD’s feedback loop, integrating experimental data with computational models to refine reaction conditions .
Q. What strategies resolve contradictions in biological activity data across derivatives?
- Methodological Answer :
- Assay Validation : Cross-test compounds in multiple assays (e.g., antimicrobial disk diffusion vs. MIC assays) to rule out false positives .
- Purity Control : Use microanalysis (e.g., CHN elemental analysis) to ensure >95% purity, as impurities can skew bioactivity results .
- SAR Analysis : Correlate substituent electronic profiles (Hammett σ values) with activity trends to identify critical functional groups .
Q. How are steric/electronic effects managed to improve reaction yields in complex derivatives?
- Methodological Answer :
- Steric Hindrance Mitigation : Use bulky catalysts (e.g., TMDP) to stabilize intermediates in crowded reaction centers .
- Solvent Polarity : Adjust solvent systems (e.g., DMF for polar intermediates) to stabilize charged transition states .
- Design of Experiments (DoE) : Apply factorial designs to optimize temperature, catalyst loading, and solvent ratios simultaneously .
Data Contradiction Analysis
Q. How to interpret conflicting NMR data for structurally similar analogs?
- Methodological Answer :
- Dynamic Effects : Consider tautomerism in triazolo-pyrimidine cores, which may shift proton signals (e.g., NH protons appearing as broad singlets) .
- Crystallographic Validation : Cross-reference NMR data with X-ray structures to resolve ambiguities in substituent orientation .
- Solvent Artifacts : Verify that deuterated solvents (e.g., DMSO-d6) do not induce unexpected shifts via hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
